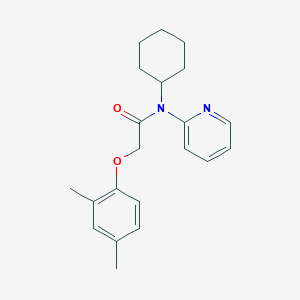

N-cyclohexyl-2-(2,4-dimethylphenoxy)-N-2-pyridinylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

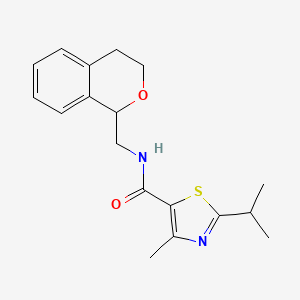

G-Quadruplex Stabilization and Cytotoxic Activity

Macrocyclic lactams, related to the structural framework of N-cyclohexyl-2-(2,4-dimethylphenoxy)-N-2-pyridinylacetamide, have been identified as selective G-quadruplex stabilizers with cytotoxic activity. These compounds exhibit excellent in vivo anticancer activity against human breast cancer xenografts in mice. The study highlights the potential of these macrocycles in cancer therapy due to their selective stabilization of G-quadruplex DNA and subsequent cytotoxicity in tumor cell lines (Blankson et al., 2013).

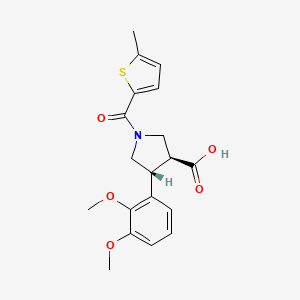

Antimicrobial Activity

Derivatives of N-cyclohexyl-2-cyanoacetamide, which share structural similarity with this compound, have been synthesized and tested for antimicrobial activity. These compounds show efficacy against various bacteria and fungi, indicating their potential as antimicrobial agents (Ali et al., 2010).

Material Science Applications

Research into aromatic polyamides containing the cyclohexane structure, related to this compound, has led to the development of materials with excellent solubility, thermal stability, and mechanical properties. These polyamides are useful in creating transparent, flexible, and tough films, which have applications in various high-performance material domains (Hsiao et al., 1999).

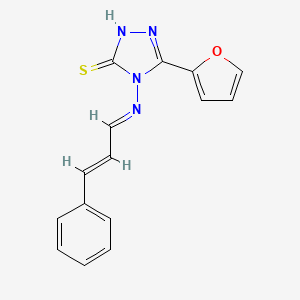

Heterocyclic Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These synthetic pathways are crucial for developing new pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of thiazole, bisthiazole, pyridone, and bispyridone derivatives from N-cyclohexyl-2-cyanoacetamide underscores the versatility of these compounds in organic synthesis and the potential for discovering new biological activities (Ali et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-(2,4-dimethylphenoxy)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-16-11-12-19(17(2)14-16)25-15-21(24)23(18-8-4-3-5-9-18)20-10-6-7-13-22-20/h6-7,10-14,18H,3-5,8-9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMOPCGWPMUCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5554949.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[cyclohexane-1,4'-quinazolin]-5'-ol](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![N-[2-methyl-4-[3-methyl-4-(spiro[2.3]hexane-2-carbonylamino)phenyl]phenyl]spiro[2.3]hexane-2-carboxamide](/img/structure/B5555026.png)